5B-Androstane-3,11,17-trione

enzyme inhibition steroidogenesis testosterone biosynthesis

5β-Androstane-3,11,17-trione (11-ketoetiocholanolone) is the preferred fecal cortisol metabolite for stress monitoring in ruminants, validated by HPLC-QTOF (LOD 13 ng/g, recovery 85–110%). Its unique 5β-H stereochemistry confers minimal androgen receptor activation, making it ideal for negative-control experiments and distinguishing it from androgenic 5α/Δ4 analogs. Essential for 11β-HSD and 5β-reductase pathway studies; always source with a certificate of analysis confirming stereochemical identity to avoid 5α-epimer contamination. Limited supplier availability – order now for research use.

Molecular Formula C19H26O3
Molecular Weight 302.414
CAS No. 1429-06-7
Cat. No. B576423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5B-Androstane-3,11,17-trione
CAS1429-06-7
Synonyms5B-Androstane-3,11,17-trione
Molecular FormulaC19H26O3
Molecular Weight302.414
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C
InChIInChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13+,14+,17-,18+,19+/m1/s1
InChIKeyVRHVOUYZPKSINF-KKAFLPRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5B-Androstane-3,11,17-trione (CAS 1429-06-7): Steroid Core Differentiation Guide for Research Procurement


5B-Androstane-3,11,17-trione (CAS 1429-06-7), also known as 11-ketoetiocholanolone or 11-oxoetiocholanolone, is a 5β-reduced androstane steroid characterized by three ketone functional groups at the C3, C11, and C17 positions [1]. This compound is an endogenous cortisol metabolite formed via 11β-hydroxysteroid dehydrogenase and 5β-reductase pathways, and is structurally distinct from its 5α-reduced counterpart (5α-androstane-3,11,17-trione) as well as from C11-unsubstituted analogs such as 5β-androstane-3,17-dione (etiocholanedione) [2]. Unlike androst-4-ene-3,11,17-trione (adrenosterone), which contains a Δ4 double bond, the fully saturated 5β-androstane skeleton confers unique conformational properties and distinct metabolic stability profiles [3].

Why 5B-Androstane-3,11,17-trione Cannot Be Replaced by 5α- or Δ4-Steroid Analogs in Quantitative Research


Generic substitution among androstane triones fails because the 5β-H versus 5α-H stereochemistry fundamentally alters enzyme-substrate recognition kinetics, metabolic fate, and androgen receptor (AR) binding capacity [1]. Class-level evidence demonstrates that 5β-androstanes are invariably much less androgenic than their 5α or Δ4 counterparts across multiple bioassays, including rat ventral prostate, seminal vesicle, levator ani, and cockerel comb models, regardless of C3 or C17 substitution patterns [2]. Moreover, the C11 ketone moiety on 5β-androstane-3,11,17-trione defines its unique role as a cortisol-derived metabolite and distinguishes it pharmacokinetically from C11-unsubstituted 5β-androstane-3,17-dione, which lacks the same glucocorticoid-metabolism lineage [3]. These stereochemical and functional determinants preclude interchangeability without altering experimental outcomes.

Quantitative Differentiation Evidence: 5B-Androstane-3,11,17-trione vs. Closest Structural Analogs


17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: 5β-3,11,17-trione vs. Androstenedione

5β-Androstane-3,11,17-trione exhibits weak inhibition of human testicular microsomal 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), the enzyme responsible for converting androstenedione to testosterone [1]. Unlike androstenedione, which serves as the native substrate for this enzyme, the 5β-3,11,17-trione acts as a competitive inhibitor with an IC₅₀ of 30.3 μM under physiological pH conditions [1].

enzyme inhibition steroidogenesis testosterone biosynthesis

Androgenic Activity Class Comparison: 5β- vs. 5α- and Δ4-Androstanes in Rodent Bioassays

Systematic comparative evaluation of fifteen androstane derivatives across four bioassay endpoints (cockerel comb, rat ventral prostate, seminal vesicle, and levator ani) established that 5β-androstanes, including the 5β-3,11,17-trione structural class, are invariably much less androgenic than 5α-androstanes or Δ4-androstenes [1].

androgen receptor bioassay structure-activity relationship

Analytical Recovery and Detection Sensitivity: HPLC-QTOF Method Validation for 11-Ketoetiocholanolone

A validated HPLC-MS/MS (QTOF) method for quantifying 11-ketoetiocholanolone (5β-androstane-3,11,17-trione) in complex biological matrices demonstrated significantly improved analytical recovery (85–110%) compared to previous extraction methods, which achieved only approximately 60% recovery [1]. The method achieved a limit of detection (LOD) of 13 ng/g and a limit of quantification (LOQ) of 40 ng/g in fecal samples [1].

analytical chemistry mass spectrometry method validation

Synthetic Route Selectivity: 5β- vs. 5α- Stereocontrol via Asymmetric Hydrogenation

Chinese patent CN114956930B describes a preparation method for 5β-steroid structural compounds that achieves stereoselective production of the 5β configuration from 3-carbonyl-4-enyl steroid precursors via asymmetric hydrogenation using chiral catalysts with palladium-on-carbon or Raney nickel [1]. This stereoselective approach distinguishes the synthesis of 5β-androstane-3,11,17-trione from non-stereoselective routes that yield mixtures of 5α and 5β epimers.

stereoselective synthesis catalysis process chemistry

Metabolic Origin Distinction: Cortisol Metabolite (5β-3,11,17-trione) vs. Testosterone Metabolite (5β-3,17-dione)

5β-Androstane-3,11,17-trione (11-ketoetiocholanolone) is formed primarily from cortisol via cortisone and tetrahydrocortisone intermediates, a pathway dependent on 11β-hydroxysteroid dehydrogenase and 5β-reductase activity [1]. In contrast, 5β-androstane-3,17-dione (etiocholanedione) derives from testosterone metabolism and lacks the C11 ketone moiety that originates from glucocorticoid precursor [2].

steroid metabolism glucocorticoid androgen

Research and Industrial Applications Where 5B-Androstane-3,11,17-trione Provides Distinctive Utility


Endocrine Stress Biomarker Quantification in Non-Invasive Wildlife and Livestock Studies

5β-Androstane-3,11,17-trione (11-ketoetiocholanolone) is the preferred fecal cortisol metabolite for ruminant stress monitoring, supported by validated HPLC-QTOF methods achieving LOD 13 ng/g, LOQ 40 ng/g, and 85–110% recovery [1]. Its selection over alternative cortisol metabolites (e.g., 11β-hydroxyetiocholanolone) is justified by its established correlation with adrenocortical activity and its validated measurement in free-ranging species including Iberian ibex [1].

Low-Androgenicity Reference Compound for Steroid Receptor Binding Assays

Class-level evidence establishes that 5β-androstanes, including the 3,11,17-trione derivative, exhibit minimal androgenic activity across multiple rodent and avian bioassays [1]. Researchers requiring a steroid scaffold that preserves the androstane core while minimizing androgen receptor activation should consider this compound over 5α- or Δ4-analogs for negative control experiments.

Analytical Reference Standard for Cortisol Metabolism Pathway Studies

As a terminal metabolite of cortisol formed via cortisone and tetrahydrocortisone intermediates, 5β-androstane-3,11,17-trione serves as a pathway-specific analytical reference standard [1]. Its procurement is indicated for studies tracking 11β-HSD and 5β-reductase activity, where substitution with C11-unsubstituted 5β-androstane-3,17-dione would confound interpretation by introducing testosterone-metabolism signals [2].

Stereochemical Purity Verification in Synthetic Steroid Research Programs

Given that stereoselective synthesis of the 5β configuration requires chiral catalyst-mediated asymmetric hydrogenation [1], 5β-androstane-3,11,17-trione should be procured with certificate of analysis confirming stereochemical identity. This scenario applies to medicinal chemistry programs developing 5β-steroid derivatives where inadvertent 5α-epimer contamination could invalidate structure-activity relationship conclusions.

Technical Documentation Hub

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